molecular formula C9H14ClNO2 B2898426 methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride CAS No. 2490400-52-5

methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride

Cat. No.: B2898426
CAS No.: 2490400-52-5
M. Wt: 203.67
InChI Key: HGJMLUWSGAPZBM-UHFFFAOYSA-N
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Description

methyl3-aminotricyclo[2210,2,6]heptane-1-carboxylatehydrochloride is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the amino and ester groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the reaction pathway and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Research into its potential therapeutic applications includes exploring its effects on various biological targets and pathways.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its stability and reactivity.

Mechanism of Action

The mechanism by which methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological responses. The compound’s tricyclic structure allows it to fit into unique binding sites, influencing its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[2.2.1.02,6]heptane: A simpler tricyclic compound with similar structural features but lacking the amino and ester groups.

    Methyl tricyclo[4.1.0.02,7]heptane-1-carboxylate: Another tricyclic compound with a different ring system and functional groups.

Uniqueness

methyl3-aminotricyclo[2210,2,6]heptane-1-carboxylatehydrochloride stands out due to its specific combination of functional groups and tricyclic structure, which confer unique chemical properties and reactivity

Properties

IUPAC Name

methyl 3-aminotricyclo[2.2.1.02,6]heptane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-8(11)9-3-4-2-5(9)6(9)7(4)10;/h4-7H,2-3,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJMLUWSGAPZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC1C2C3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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